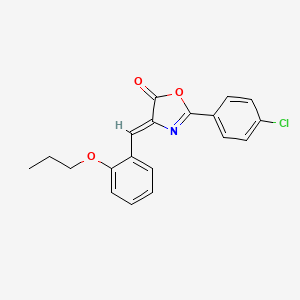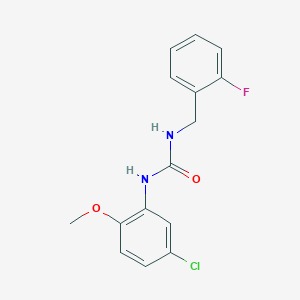![molecular formula C19H17F2N3O2 B4757314 1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyrazole-based compound that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines and inhibit the activation of certain signaling pathways. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential to inhibit the activity of certain enzymes and proteins involved in inflammation and cell proliferation. It is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are many future directions for the study of 1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide. Some of these include investigating its potential use in combination with other drugs for the treatment of cancer and other diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to assess its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound that has shown promising results in various scientific research applications. It has anti-inflammatory, anti-tumor, and anti-proliferative properties and has been investigated for its potential use in the treatment of various diseases. While there are advantages and limitations to using this compound in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-3-5-16(13(2)9-12)22-19(25)17-7-8-24(23-17)11-26-18-6-4-14(20)10-15(18)21/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKFBGCTZCWNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-(4-methoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4757231.png)


![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)

![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)
![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![N-(2-methoxyethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4757307.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4757329.png)
